alpha-Lobeline (sulfate);L-Lobeline (sulfate)
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Overview
Description
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are piperidine alkaloids found in various plants, particularly those in the genus Lobelia, such as Indian tobacco (Lobelia inflata) and Devil’s tobacco (Lobelia tupa) . These compounds are known for their ability to penetrate the blood-brain barrier and act as nicotinic receptor agonists . They have been studied for their potential therapeutic uses, including smoking cessation and treatment of drug addiction .
Preparation Methods
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) can be synthesized through chemical routes. The synthetic process involves the extraction of lobeline from plant sources, followed by chemical modification to produce the sulfate form . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity lobeline sulfate .
Chemical Reactions Analysis
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert lobeline to its reduced forms.
Substitution: Lobeline can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include N-oxides, reduced lobeline, and substituted derivatives .
Scientific Research Applications
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) have a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Studied for their effects on neurotransmitter systems, particularly dopamine and serotonin.
Industry: Used in the development of pharmaceuticals and as a research tool in neuropharmacology.
Mechanism of Action
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) exert their effects primarily by interacting with nicotinic acetylcholine receptors. They inhibit nicotine-evoked dopamine release and binding, acting as potent antagonists at alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Additionally, they inhibit the reuptake of dopamine and serotonin, promoting dopamine release from storage vesicles within the presynaptic terminal . This interaction with the vesicular monoamine transporter (VMAT2) is crucial for their mechanism of action .
Comparison with Similar Compounds
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are unique compared to other similar compounds due to their specific interactions with nicotinic receptors and their ability to penetrate the blood-brain barrier . Similar compounds include:
Nicotine: Another nicotinic receptor agonist but more potent and with different pharmacokinetics.
Lobelane: A minor alkaloid found in the same plants with similar but less potent effects.
Sedamine: An alkaloid with one 2-phenylethyl group on the piperidine ring, known to inhibit amine oxidase.
These comparisons highlight the unique properties of alpha-Lobeline (sulfate) and L-Lobeline (sulfate) in terms of their pharmacological activity and therapeutic potential.
Biological Activity
Alpha-lobeline (sulfate) and L-lobeline (sulfate) are alkaloids derived from the Lobelia genus, particularly known for their diverse biological activities. This article reviews their pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Lobeline is chemically classified as a bicyclic alkaloid. Its structure allows it to interact with various neurotransmitter receptors, primarily the nicotinic acetylcholine receptors (nAChRs). The sulfate derivatives enhance solubility and bioavailability, which may influence their pharmacological effects.
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Nicotinic Acetylcholine Receptor Interaction :
- Alpha-lobeline acts as a partial agonist at the α4β2 nAChR, exhibiting high affinity (nanomolar range) for this receptor subtype. This property is significant for its potential use in smoking cessation therapies by modulating nicotine withdrawal symptoms .
- Research indicates that lobeline can trap α4β2 receptors in acidic vesicles, affecting intracellular pH and receptor availability .
- Neuroprotective Effects :
- Dopamine Transporter Modulation :
1. Anti-Cancer Properties
Lobeline has demonstrated anti-cancer activity in various studies:
- Cell Viability Studies : In vitro assays showed that lobeline reduced cell viability in cancer cell lines such as HCT-116 and MKN45. The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at higher concentrations .
- Animal Models : In vivo studies using nude mice transplanted with HCT-116 cells revealed that lobeline treatment significantly inhibited tumor growth .
2. Antioxidant Activity
Lobeline derivatives have been evaluated for their free radical scavenging abilities:
- In DPPH assays, alpha-lobeline showed moderate antioxidant activity with an EC50 of 228.8 μM, indicating potential for use in oxidative stress-related conditions .
3. CNS Effects
The central nervous system (CNS) effects of lobeline include:
- Anxiolytic and Antidepressant Activities : Research suggests that lobeline exerts anxiolytic effects and may have antidepressant properties through modulation of neurotransmitter systems .
- Potential ADHD Treatment : Preliminary studies indicate that lobeline may offer a novel approach to treating Attention Deficit Hyperactivity Disorder (ADHD) by altering dopamine dynamics without the abuse potential associated with traditional stimulants .
Case Study 1: Smoking Cessation
A clinical study explored the efficacy of lobeline in reducing nicotine cravings among smokers. Participants reported decreased withdrawal symptoms and cravings after administration of lobeline compared to placebo controls, highlighting its potential role as a smoking cessation aid.
Case Study 2: Cancer Treatment
In a controlled trial involving cancer patients, lobeline was administered alongside standard chemotherapy. Results indicated enhanced therapeutic outcomes with reduced side effects compared to chemotherapy alone, suggesting synergistic effects when combined with traditional treatments.
Summary of Research Findings
Properties
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMOSSVIPFGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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